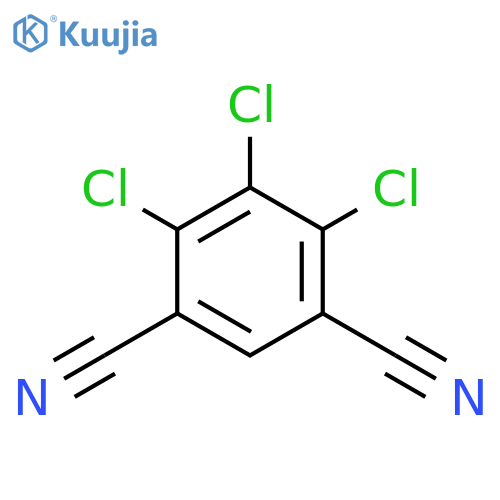

Cas no 124739-66-8 (4,5,6-trichlorobenzene-1,3-dicarbonitrile)

124739-66-8 structure

商品名:4,5,6-trichlorobenzene-1,3-dicarbonitrile

4,5,6-trichlorobenzene-1,3-dicarbonitrile 化学的及び物理的性質

名前と識別子

-

- 4,5,6-Trichloroisophthalonitrile

- 4,5,6-trichlorobenzene-1,3-dicarbonitrile

- Z1245633240

- 1,3-Benzenedicarbonitrile, 4,5,6-trichloro-

- "4,5,6-Trichloroisophthalonitrile"

-

- インチ: 1S/C8HCl3N2/c9-6-4(2-12)1-5(3-13)7(10)8(6)11/h1H

- InChIKey: LWCRKZIWQYYHIC-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C(C#N)=CC=1C#N)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 258

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 47.6

4,5,6-trichlorobenzene-1,3-dicarbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1588165-2.5g |

4,5,6-trichlorobenzene-1,3-dicarbonitrile |

124739-66-8 | 95% | 2.5g |

$4424.0 | 2023-07-09 | |

| Enamine | EN300-1588165-5.0g |

4,5,6-trichlorobenzene-1,3-dicarbonitrile |

124739-66-8 | 95% | 5.0g |

$6545.0 | 2023-07-09 | |

| Enamine | EN300-1588165-2500mg |

4,5,6-trichlorobenzene-1,3-dicarbonitrile |

124739-66-8 | 95.0% | 2500mg |

$4424.0 | 2023-09-23 | |

| Enamine | EN300-1588165-1000mg |

4,5,6-trichlorobenzene-1,3-dicarbonitrile |

124739-66-8 | 95.0% | 1000mg |

$2257.0 | 2023-09-23 | |

| Enamine | EN300-1588165-5000mg |

4,5,6-trichlorobenzene-1,3-dicarbonitrile |

124739-66-8 | 95.0% | 5000mg |

$6545.0 | 2023-09-23 | |

| 1PlusChem | 1P028JQN-1g |

4,5,6-trichlorobenzene-1,3-dicarbonitrile |

124739-66-8 | 95% | 1g |

$2852.00 | 2024-07-10 | |

| 1PlusChem | 1P028JQN-2.5g |

4,5,6-trichlorobenzene-1,3-dicarbonitrile |

124739-66-8 | 95% | 2.5g |

$5530.00 | 2024-07-10 | |

| 1PlusChem | 1P028JQN-10g |

4,5,6-trichlorobenzene-1,3-dicarbonitrile |

124739-66-8 | 95% | 10g |

$12056.00 | 2023-12-25 | |

| 1PlusChem | 1P028JQN-5g |

4,5,6-trichlorobenzene-1,3-dicarbonitrile |

124739-66-8 | 95% | 5g |

$8152.00 | 2023-12-25 | |

| Aaron | AR028JYZ-500mg |

4,5,6-trichlorobenzene-1,3-dicarbonitrile |

124739-66-8 | 95% | 500mg |

$2445.00 | 2025-02-16 |

4,5,6-trichlorobenzene-1,3-dicarbonitrile 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

124739-66-8 (4,5,6-trichlorobenzene-1,3-dicarbonitrile) 関連製品

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬